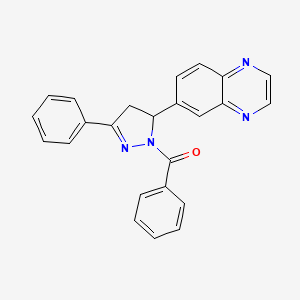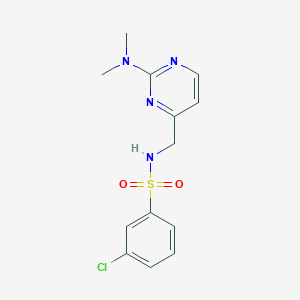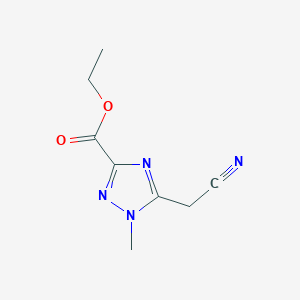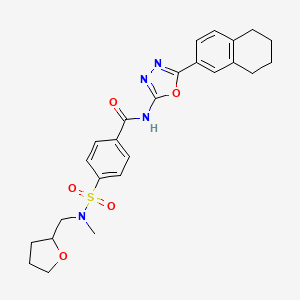
N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other bioactive compounds . The compound also features a sulfonamide group, which is a functional group that is found in many drugs, including some antibiotics.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring attached to a benzene ring via a methylene (-CH2-) bridge. The benzene ring is substituted with three methyl groups and a sulfonamide functional group.Chemical Reactions Analysis
The compound, due to the presence of the sulfonamide group, might be expected to undergo reactions typical of sulfonamides. This could include hydrolysis under acidic or alkaline conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the sulfonamide group might confer some degree of water solubility, while the multiple methyl groups on the benzene ring might increase its lipophilicity.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Methylbenzenesulfonamide derivatives, such as N-((1-cyclopentylpiperidin-4-yl)methyl)-2,4,5-trimethylbenzenesulfonamide, have attracted interest due to their potential applications in drug development. For example, a study highlighted the synthesis of a novel compound, 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide, from intermediates derived from N-Benzyl-4-piperidone. This compound, characterized by 1H NMR, MS, IR, and bioactivity studies, is considered a candidate for drug development, particularly in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Anti-Inflammatory and Anti-Cancer Properties
Derivatives of methylbenzenesulfonamide have demonstrated potential as anti-inflammatory and anti-cancer agents. For instance, a compound, JTE-522, a 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivative, showed notable selectivity as a cyclooxygenase-2 inhibitor. This compound has entered phase II clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).
Antibacterial Applications
The antibacterial properties of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides were investigated, revealing their potent antibacterial activities and moderate to weak enzyme inhibitory effects against various bacterial strains and enzymes. This study underscored the potential of these compounds as antibacterial agents (M. Abbasi et al., 2015).
Synthesis for Pharmacological Applications
The synthesis of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide derivatives showcased their potential as anti-HIV agents. The compounds were synthesized and tested in vitro, with one particular derivative showing promising anti-HIV-1 activity and a low cytotoxic effect, indicating potential for further pharmacological development (Z. Brzozowski & F. Sa̧czewski, 2007).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,5-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2S/c1-15-12-17(3)20(13-16(15)2)25(23,24)21-14-18-8-10-22(11-9-18)19-6-4-5-7-19/h12-13,18-19,21H,4-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHIQXASXSVSOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![([(2S,4S)-4-Fluoro-1-[(1-methyl-1h-pyrazol-5-yl)methyl]pyrrolidin-2-yl]methyl)(methyl)amine](/img/structure/B2423942.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2423944.png)


![Benzo[d]thiazol-2-yl(5-(pyridin-4-yl)indolin-1-yl)methanone](/img/structure/B2423949.png)


![N-[(1R,1As,6aS)-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl]-2-chloroacetamide](/img/structure/B2423955.png)
![3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2423956.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423958.png)
